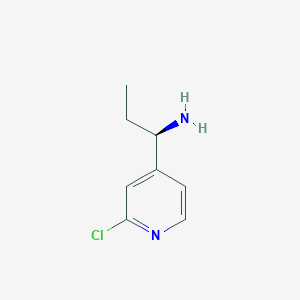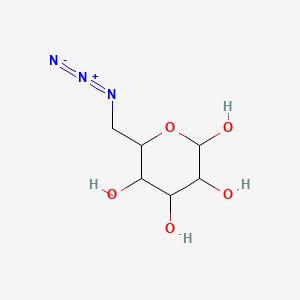![molecular formula C16H19N3OS B12513682 Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-05-4](/img/structure/B12513682.png)
Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a guanidine core with N-ethyl and N’-[4-[(4-methoxyphenyl)thio]phenyl] substituents, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- can be achieved through several methods. One common approach involves the reaction of N-ethylguanidine with 4-[(4-methoxyphenyl)thio]benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the guanidine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets. The guanidine moiety can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share a similar guanidine core but differ in their substituents.
Thioureas: Compounds with a similar sulfur-containing functional group.
Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.
Uniqueness
Guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
677343-05-4 |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-ethyl-1-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C16H19N3OS/c1-3-18-16(17)19-12-4-8-14(9-5-12)21-15-10-6-13(20-2)7-11-15/h4-11H,3H2,1-2H3,(H3,17,18,19) |
InChI Key |
KPYZSIZJXJXJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)


![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)



![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)
